2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one
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Overview
Description
2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one is a chemical compound with a unique structure that enables it to participate in various reactions and synthesis processes.
Preparation Methods
The synthesis of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method provides high yield and excellent chemoselectivity . Another method involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine .
Chemical Reactions Analysis
2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using Mn(OTf)2 and t-BuOOH, leading to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common reagents and conditions used in these reactions include Mn(OTf)2, t-BuOOH, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically analogues of the original compound with modified functional groups .
Scientific Research Applications
2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one is used in diverse scientific research applications, including:
Chemistry: The compound’s unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a building block for designing biologically active molecules and studying their interactions with biological targets.
Industry: It is used in materials science for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one can be compared with other similar compounds, such as:
2-chloro-5H,6H,7H-cyclopenta[b]pyridin-5-one: Similar in structure but with a chlorine atom instead of bromine.
3-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-one: A positional isomer with the bromine atom at a different position.
2-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-ol: A hydroxylated derivative with different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
1196154-12-7 |
---|---|
Molecular Formula |
C8H6BrNO |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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